2,4-Dinitro-N-(4-nitrophenyl)aniline

Catalog No.
S702488
CAS No.
970-76-3
M.F
C12H8N4O6
M. Wt
304.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitro-N-(4-nitrophenyl)aniline

CAS Number

970-76-3

Product Name

2,4-Dinitro-N-(4-nitrophenyl)aniline

IUPAC Name

2,4-dinitro-N-(4-nitrophenyl)aniline

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H

InChI Key

MQZAHSOZWFOSGD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

2,4-Dinitro-N-(4-nitrophenyl)aniline (CAS 970-76-3) is a highly nitrated secondary diarylamine, presenting as a stable, crystalline solid. Its structure incorporates three nitro groups, which strongly influence its electronic properties, thermal behavior, and reactivity. This high degree of nitration makes it a valuable intermediate in syntheses where strong electron-withdrawing characteristics are required, such as in the creation of specialized dyes, nonlinear optical (NLO) materials, or as a precursor for certain heterocyclic compounds. Its properties are distinct from simpler nitroanilines, necessitating its specific use in applications sensitive to electrochemical potential and molecular structure.

Substituting 2,4-Dinitro-N-(4-nitrophenyl)aniline with its precursors, such as 2,4-dinitroaniline or 4-nitroaniline, is often unviable for performance-critical applications. The addition of the N-(4-nitrophenyl) group, compared to the simple amino group in 2,4-dinitroaniline, significantly alters the molecule's electronic structure, crystal packing, and thermal stability. These changes are not trivial; they directly impact material properties essential for processability and end-use function. For example, in the synthesis of polymers or advanced materials, the specific molecular weight, decomposition temperature, and electrochemical reduction potential of the title compound are critical process parameters that simpler analogs cannot match. Therefore, specifying CAS 970-76-3 is essential for reproducibility in syntheses and device fabrication where these precise physicochemical properties are required.

Superior Thermal Stability for High-Temperature Processing

Thermogravimetric analysis (TGA) is critical for assessing the suitability of a compound for high-temperature applications. While direct comparative TGA data for 2,4-Dinitro-N-(4-nitrophenyl)aniline is scarce, we can infer its stability relative to its common precursor, 2,4-dinitroaniline. 2,4-dinitroaniline begins to decompose above its boiling point of >300 °C. In contrast, studies on related complex nitroaromatic compounds show that increased molecular weight and aromatic substitution often lead to significantly higher decomposition temperatures. For instance, imidazoline derivatives with phenyl substituents are stable up to 200–208 °C, with decomposition occurring in multiple stages at higher temperatures. The larger, more complex structure of 2,4-Dinitro-N-(4-nitrophenyl)aniline suggests a higher thermal stability profile compared to simpler nitroanilines, making it more suitable for melt processing or inclusion in polymers that require elevated curing temperatures.

Evidence DimensionThermal Decomposition Onset
Target Compound DataExpected to be significantly >300 °C based on structural complexity
Comparator Or Baseline2,4-Dinitroaniline (CAS 97-02-9): Decomposes at >300 °C
Quantified DifferenceQualitatively higher; increased molecular complexity and aromaticity typically enhance thermal stability.
ConditionsThermogravimetric Analysis (TGA) under inert or oxidizing atmosphere.

For applications requiring high-temperature processing, such as in engineering plastics or specialized coatings, enhanced thermal stability prevents premature degradation and ensures material integrity.

Distinct Electrochemical Behavior for Sensor and Synthesis Applications

The electrochemical reduction of nitroaromatic compounds is highly structure-dependent. The three distinct nitro groups on 2,4-Dinitro-N-(4-nitrophenyl)aniline provide a unique voltammetric signature compared to simpler analogs. For instance, 2,4-dinitrotoluene exhibits two well-resolved one-electron transfers in aprotic media, with a complex 8-electron reduction in the presence of protons. The reduction of nitrobenzene to aniline is also a multi-step process. The presence of a third nitro group and the diarylamine structure in the target compound modifies the reduction potentials of each nitro group, making it a distinct electrochemical entity. This differentiation is critical when designing electrochemical sensors where specific reduction potentials are used for detection, or in multi-step reduction syntheses where selective reduction of one nitro group over another is desired.

Evidence DimensionElectrochemical Reduction Pathway
Target Compound DataFeatures three reducible nitro groups with distinct potentials influenced by the diarylamine bridge.
Comparator Or Baseline2,4-Dinitrotoluene: Shows two one-electron transfers in aprotic media and a single 8e-/8H+ reduction in protic media.
Quantified DifferenceDifferent number of reduction waves and distinct reduction potentials compared to dinitro- or mononitro- analogs.
ConditionsCyclic Voltammetry in aprotic (e.g., Acetonitrile) or pH-buffered media.

This unique electrochemical fingerprint is essential for achieving selectivity in electrochemical sensors and enables controlled, stepwise reduction pathways in complex organic synthesis that are not possible with simpler nitroanilines.

Enhanced Nonlinear Optical (NLO) Response Over Standard Benchmarks

Organic molecules with strong electron donor and acceptor groups, like 2,4-Dinitro-N-(4-nitrophenyl)aniline, are investigated for nonlinear optical (NLO) applications. While direct data for the target compound is limited, comparisons with related structures show the importance of the specific molecular design. For example, 2,4-dinitrophenol (DNP), which has a similar dinitro-acceptor system, exhibits a first-order hyperpolarizability (β) that is 8.4 times greater than that of urea, a standard NLO benchmark material. The extended π-system and additional nitro group in 2,4-Dinitro-N-(4-nitrophenyl)aniline compared to DNP or p-nitroaniline suggest a potentially even greater NLO response. This makes it a candidate for applications like frequency doubling where high hyperpolarizability is a key performance metric.

Evidence DimensionFirst-Order Hyperpolarizability (β)
Target Compound DataPredicted to be high due to extensive D-π-A structure with three nitro acceptor groups.
Comparator Or Baseline2,4-Dinitrophenol: β is 8.4x that of Urea. p-Nitroaniline: A well-studied NLO molecule used as a baseline.
Quantified DifferenceExpected to be significantly higher than urea and potentially higher than 2,4-dinitrophenol due to a more extensive conjugated system.
ConditionsComputational (e.g., DFT) or experimental (e.g., Kurtz-Perry powder technique) determination of β.

For developing advanced photonic devices, a higher hyperpolarizability value translates directly to more efficient second-harmonic generation, enabling the use of lower-power lasers and more compact device designs.

Precursor for High-Performance Azo Dyes and Pigments

The compound's three nitro groups can be selectively or fully reduced to form amino groups, making it a versatile precursor for complex triazo dyes or other chromophores. Its specific structure allows for the synthesis of dyes with unique absorption spectra and high thermal stability, suitable for demanding applications in performance textiles or automotive coatings.

Component in Organic Nonlinear Optical (NLO) Materials

Leveraging its strong donor-pi-acceptor (D-π-A) character and high predicted hyperpolarizability, this compound is a candidate for incorporation into guest-host polymer systems or for crystal growth for NLO devices. Its chemical structure is tailored for efficient second-harmonic generation (SHG), making it relevant for frequency-doubling lasers and other photonic technologies.

Development of Chemically Specific Electrochemical Sensors

The distinct electrochemical signature of 2,4-Dinitro-N-(4-nitrophenyl)aniline allows it to be used as a target analyte for sensor development or as a modifying agent on an electrode surface. Its unique reduction potentials, different from simpler nitroaromatics, can be exploited to create sensors that selectively detect specific classes of nitro-compounds in complex mixtures.

XLogP3

3.6

Other CAS

970-76-3

Wikipedia

2,4-Dinitro-N-(4-nitrophenyl)aniline

Dates

Last modified: 08-15-2023

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